molecular formula C13H16N2OS B14757583 5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine

5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine

Cat. No.: B14757583
M. Wt: 248.35 g/mol
InChI Key: KVFJFILZYPYUKV-UHFFFAOYSA-N
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Description

5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine typically involves the reaction of 4-isopropoxy-2-methylphenyl isothiocyanate with α-halo ketones or α-halo esters under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring .

Industrial Production Methods

the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-5-methyl-1,3-thiazol-2-amine
  • 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine
  • 5-(4-Bromophenyl)thiazol-2-amine

Uniqueness

5-(4-Isopropoxy-2-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its isopropoxy and methyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

5-(2-methyl-4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H16N2OS/c1-8(2)16-10-4-5-11(9(3)6-10)12-7-15-13(14)17-12/h4-8H,1-3H3,(H2,14,15)

InChI Key

KVFJFILZYPYUKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=CN=C(S2)N

Origin of Product

United States

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